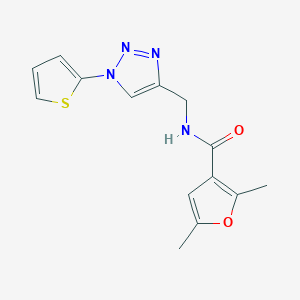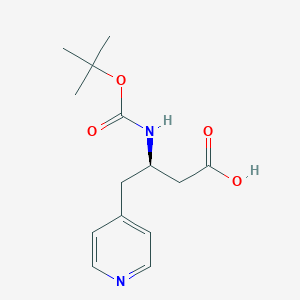![molecular formula C22H17F3N4O5 B2583289 Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 318237-86-4](/img/structure/B2583289.png)
Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate” is a complex organic compound. It belongs to the family of pyrazoles, which are nitrogen-containing heterocyclic compounds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazoles, including this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Scientific Research Applications
1. Heterocyclic Compound Formation
Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a versatile chemical used in synthesizing various heterocyclic compounds. It serves as a precursor in three-component spiro heterocyclization reactions with malononitrile and pyrazolone, yielding spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles], a complex heterocyclic system with potential applications in medicinal chemistry and materials science (Dmitriev et al., 2014). Similar reactions with acetonitriles and 4-hydroxycoumarin have also been used to produce other substituted spiro compounds, illustrating the chemical's flexibility in synthesizing diverse molecular structures (Dmitriev et al., 2015).
2. Synthesis of Isoxazole Derivatives
This chemical also participates in reactions leading to the formation of 4,5-dihydroisoxazole derivatives. Such transformations are crucial in the synthesis of isoxazoles, compounds known for their various biological activities and applications in drug discovery (Molchanov et al., 2004).
3. Catalyst in Complex Reaction Pathways
Moreover, it has been used in Pd-Catalysed cross-coupling reactions, serving as a precursor for the synthesis of condensed pyrazoles. Such reactions are significant in the field of organic synthesis, where the formation of complex and densely packed molecular structures is required (Arbačiauskienė et al., 2011).
4. Structural Studies and Characterization
The compound has been the subject of structural and molecular studies, as indicated by X-ray diffraction analyses. These studies are pivotal for understanding the molecular geometry and establishing the foundation for further chemical modifications and applications (Kumar et al., 2018).
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
ethyl 4,6-dioxo-1-(phenylcarbamoyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O5/c1-2-34-20(32)16-15-17(29(27-16)21(33)26-13-8-4-3-5-9-13)19(31)28(18(15)30)14-10-6-7-12(11-14)22(23,24)25/h3-11,15,17H,2H2,1H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCUATVOJGYEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)

![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)

![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)







